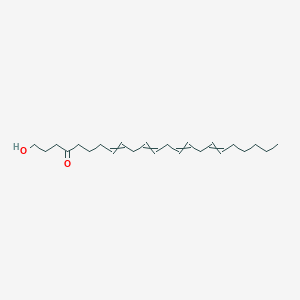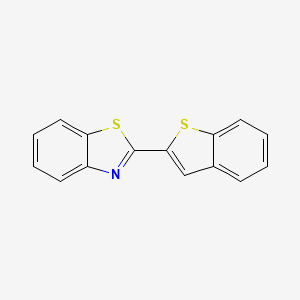
2-(1-Benzothiophen-2-yl)-1,3-benzothiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Benzothiophen-2-yl)-1,3-benzothiazole is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a benzothiophene ring fused with a benzothiazole ring. These structures are known for their significant roles in various chemical and biological processes due to their unique electronic properties and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Benzothiophen-2-yl)-1,3-benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzothiazole with 2-bromobenzothiophene in the presence of a palladium catalyst. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the benzothiophene or benzothiazole rings are replaced.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted benzothiophene and benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-Benzothiophen-2-yl)-1,3-benzothiazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.
Wirkmechanismus
The mechanism of action of 2-(1-Benzothiophen-2-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. It can bind to enzymes, receptors, and other proteins, modulating their activity. The compound’s electronic properties allow it to participate in various biochemical pathways, influencing cellular processes and signaling.
Vergleich Mit ähnlichen Verbindungen
- 2-(1-Benzothiophen-2-yl)-1,3-benzoxazole
- 2-(1-Benzothiophen-2-yl)-1,3-benzimidazole
- 2-(1-Benzothiophen-2-yl)-1,3-benzofuran
Comparison: While these compounds share a similar core structure, the presence of different heteroatoms (oxygen, nitrogen, sulfur) in the fused rings imparts unique properties. For instance, 2-(1-Benzothiophen-2-yl)-1,3-benzothiazole may exhibit different electronic and steric effects compared to its benzoxazole or benzimidazole analogs, leading to variations in reactivity and biological activity.
Eigenschaften
CAS-Nummer |
596804-30-7 |
|---|---|
Molekularformel |
C15H9NS2 |
Molekulargewicht |
267.4 g/mol |
IUPAC-Name |
2-(1-benzothiophen-2-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C15H9NS2/c1-3-7-12-10(5-1)9-14(17-12)15-16-11-6-2-4-8-13(11)18-15/h1-9H |
InChI-Schlüssel |
QEHLBGCAWKDHHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=NC4=CC=CC=C4S3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[3-(tert-Butyldisulfanyl)prop-1-yn-1-yl]-2'-deoxyuridine](/img/structure/B14229534.png)
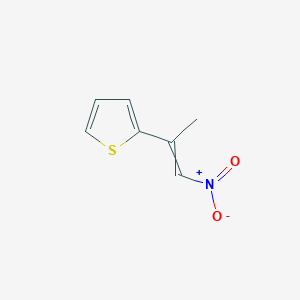
![N-[(3S)-3-Amino-2-hydroxyheptyl]pyridine-2-sulfonamide](/img/structure/B14229541.png)
![N-[4-(Dimethylamino)phenyl]-6-(2-sulfanylacetamido)hexanamide](/img/structure/B14229547.png)
![3-{[4-(2-Methylphenyl)piperidin-1-yl]methyl}-2-phenyl-1H-indole](/img/structure/B14229548.png)
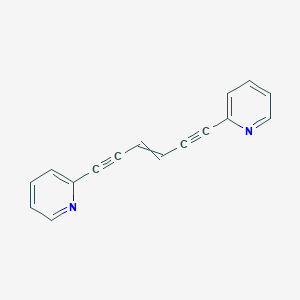
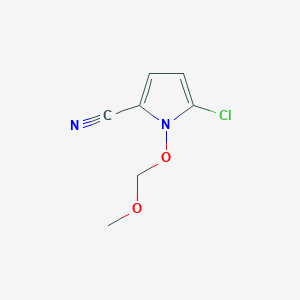
![Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate](/img/structure/B14229571.png)
![Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14229572.png)
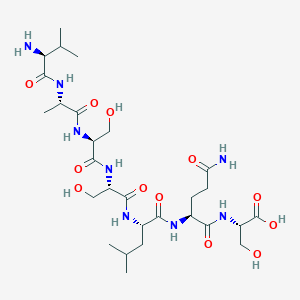
![6-[6-(Dimethylamino)-5-(propylsulfanyl)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14229589.png)
![[4-amino-2-(piperidin-4-ylamino)pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone;2,2,2-trifluoroacetic acid](/img/structure/B14229591.png)
![3-{[1-(2-Chlorophenyl)-2-methylpropan-2-yl]amino}propane-1-sulfonic acid](/img/structure/B14229597.png)
